molecular formula C19H16O6 B150368 Methylophiopogonone A

Methylophiopogonone A

Cat. No.: B150368
M. Wt: 340.3 g/mol
InChI Key: AUTZLTCWRDPAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylophiopogonone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its notable anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylophiopogonone A can be synthesized through various chemical reactions involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound primarily relies on extraction from the roots of Ophiopogon japonicus. The process involves several steps:

Chemical Reactions Analysis

Types of Reactions

Methylophiopogonone A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Methylophiopogonone A has a wide range of scientific research applications:

Mechanism of Action

Methylophiopogonone A exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Methylophiopogonone A is unique among homoisoflavonoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTZLTCWRDPAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methylophiopogonone A compare to other compounds found in Ophiopogon japonicus in terms of anticancer activity?

A2: Research comparing different extracts of Ophiopogon japonicus and their components revealed that extracts rich in this compound and Ophiopogonin D’ demonstrated stronger cytotoxic effects against A2780 human ovarian cancer cells compared to extracts with lower concentrations of these compounds []. This suggests that both this compound and Ophiopogonin D’ may contribute significantly to the anticancer properties of Ophiopogon japonicus [].

Q2: What is the chemical structure of this compound?

A3: this compound is a homoisoflavonoid with the chemical formula C18H16O5 [, ]. Its structure consists of a chromone backbone with a 3-(3,4-methylenedioxybenzyl) substituent at the 3-position and methyl groups at the 6- and 8- positions. This structure was confirmed through synthesis and spectroscopic analysis [].

Q3: What are the main analytical methods used to identify and quantify this compound in plant material?

A4: Researchers often use a combination of extraction techniques and chromatographic methods to isolate and analyze this compound. One common approach involves pressurized liquid extraction followed by high-performance liquid chromatography coupled with diode-array detection and evaporative light scattering detection (HPLC-DAD-ELSD) []. This method enables the simultaneous determination of this compound alongside other key compounds in Ophiopogon japonicus [].

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